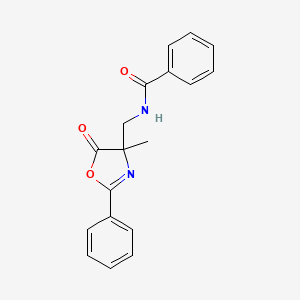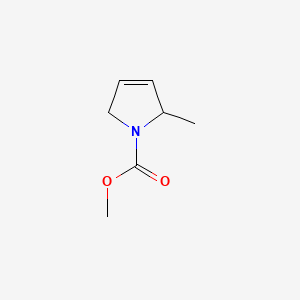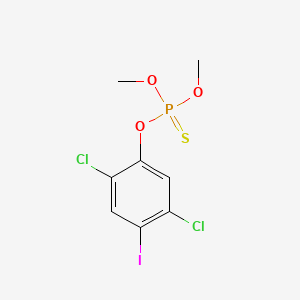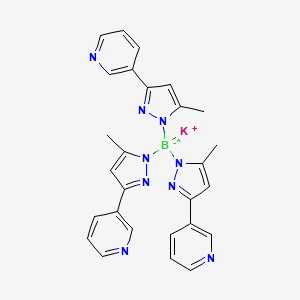
N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a benzamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Large-scale synthesis often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]acetamide
- N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]propionamide
- N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]butyramide
Uniqueness
N-((4-Methyl-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)benzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its benzamide group, in particular, allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
170384-39-1 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.337 |
IUPAC Name |
N-[(4-methyl-5-oxo-2-phenyl-1,3-oxazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16N2O3/c1-18(12-19-15(21)13-8-4-2-5-9-13)17(22)23-16(20-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
TYDCPKRBTXNWQM-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Synonyms |
Benzamide, N-[(4,5-dihydro-4-methyl-5-oxo-2-phenyl-4-oxazolyl)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-1,4-dihydropyrrolo[2,3-d][1,2,3]triazole](/img/structure/B575909.png)




![10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene](/img/structure/B575928.png)
